

Application Notes and Protocols: Synthesis of Ranitidine Hydrochloride for Research Purposes

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Compound of Interest

Compound Name:	Raluridine
CAS No.:	119644-22-3
Cat. No.:	B1678791

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Ranitidine hydrochloride is a histamine H₂-receptor antagonist that inhibits stomach acid production.^[1] It is widely used for the treatment of peptic ulcer disease and gastroesophageal reflux disease (GERD).^[1] This document provides a detailed protocol for the chemical synthesis of ranitidine hydrochloride suitable for a research laboratory setting. The synthesis is based on established methods and provides a step-by-step guide from starting materials to the final product.

Overall Reaction Scheme

The synthesis of ranitidine hydrochloride can be achieved through a multi-step process starting from furfuryl alcohol. The key steps involve the formation of a furan ring intermediate, followed by the attachment of the side chain, and finally, conversion to the hydrochloride salt.

Experimental Protocols

This section details the experimental procedures for the synthesis of ranitidine hydrochloride.

Materials and Reagents

- Furfuryl alcohol
- Dimethylamine
- Paraformaldehyde
- 2-Mercaptoethylamine hydrochloride (Cysteamine hydrochloride)
- N-Methyl-1-methylthio-2-nitroethenamine
- Hydrochloric acid (concentrated)
- Ethanol
- Isopropanol
- Toluene
- Sodium hydroxide
- Anhydrous magnesium sulfate
- Water

Synthesis of 5-(Dimethylaminomethyl)furfuryl alcohol

This initial step involves the aminomethylation of furfuryl alcohol.

Procedure:

- React furfuryl alcohol with dimethylamine and paraformaldehyde.^[2]
- The reaction is typically carried out in a suitable solvent.
- Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or GC).

- Upon completion, the product, 5-(dimethylaminomethyl)furfuryl alcohol, is isolated.

Synthesis of 2-[[[(5-Dimethylaminomethyl-2-furanyl)methyl]thio]ethanamine

This step involves the reaction of the previously synthesized intermediate with cysteamine.

Procedure:

- React 5-(dimethylaminomethyl)furfuryl alcohol with 2-mercaptoethylamine hydrochloride.[2]
- This reaction is typically performed in the presence of aqueous HCl.
- The mixture is heated to drive the reaction to completion.
- After the reaction, the product, 2-[[[(5-dimethylaminomethyl-2-furanyl)methyl]thio]ethanamine, is isolated and purified.

Synthesis of Ranitidine Base

This is the final step in the formation of the ranitidine base.

Procedure:

- Condense 2-[[[(5-dimethylaminomethyl-2-furanyl)methyl]thio]ethanamine with N-methyl-1-methylthio-2-nitroethenamine.
- The reaction can be carried out in water at a temperature of approximately 55°C.
- Alternatively, the reaction can be conducted by heating the reactants at 120°C.
- Another method involves reacting the two compounds in an aqueous phase at 48-52°C under a vacuum of 0.02-0.05 MPa for 4.5 hours.
- After the reaction is complete, the pH is adjusted to 11.0-11.4 with a 10% sodium hydroxide solution.
- The ranitidine base is then crystallized by cooling the solution to 0-2°C for 12 hours.

- The product is collected by filtration and washed with purified water.

Synthesis of Ranitidine Hydrochloride

This final step converts the ranitidine base into its hydrochloride salt.

Procedure:

- Dissolve the ranitidine base in a suitable solvent such as industrial methylated spirits or isopropanol.
- Add a molar equivalent of concentrated hydrochloric acid to the solution. The temperature may rise during this addition.
- Induce crystallization by seeding the solution if necessary.
- Allow the product to crystallize, which may involve stirring for a period and then cooling.
- Filter the crystalline product, wash with a small amount of the solvent, and dry under reduced pressure at approximately 50°C.

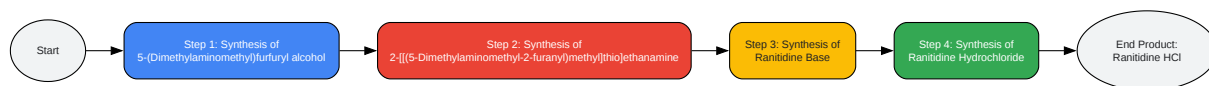
Data Presentation

The following tables summarize quantitative data from various reported synthesis protocols.

Parameter	Value	Reference
Ranitidine Synthesis		
Yield	85%	
Purity	>99%	
Ranitidine Hydrochloride (Form 1) Synthesis		
Yield	Not specified	
Purity	99.6% - 99.8% (HPLC)	
Melting Point	136-138°C	
Ranitidine Hydrochloride (Form 2) Synthesis		
Yield	Not specified	
Purity	99.7% (HPLC)	
Melting Point	139-140°C	

Experimental Workflow and Diagrams

The overall workflow for the synthesis of ranitidine hydrochloride is depicted below.



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References

- [1. merckmillipore.com](https://www.merckmillipore.com) [[merckmillipore.com](https://www.merckmillipore.com)]
- [2. Ranitidine synthesis - chemicalbook](https://www.chemicalbook.com) [[chemicalbook.com](https://www.chemicalbook.com)]
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